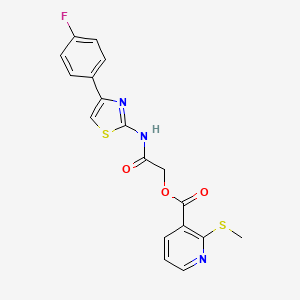![molecular formula C16H17FN2O3S B15280215 4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride CAS No. 19160-21-5](/img/structure/B15280215.png)
4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with 4-aminophenylbutanoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The amino groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the amino groups to form corresponding oxides or reduced amines .
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of human neutrophil elastase (hNE), which is involved in inflammatory diseases such as acute respiratory distress syndrome (ARDS).
Biological Research: The compound is used to investigate the role of hNE in various biological processes and to develop new therapeutic agents targeting this enzyme.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with human neutrophil elastase (hNE). The compound binds to the active site of hNE, inhibiting its proteolytic activity. This inhibition occurs through the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the enzyme’s active site, preventing the enzyme from degrading its target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonamide: Another sulfonamide derivative with similar inhibitory activity against hNE.
4-(4-Aminophenyl)butanoic Acid: A precursor in the synthesis of the target compound, with potential biological activity.
Uniqueness
4-(4-(4-Aminophenyl)butanamido)benzene-1-sulfonyl fluoride is unique due to its specific structure, which allows it to effectively inhibit hNE by forming a covalent bond with the enzyme’s active site. This specificity and potency make it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
19160-21-5 |
|---|---|
Molekularformel |
C16H17FN2O3S |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
4-[4-(4-aminophenyl)butanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H17FN2O3S/c17-23(21,22)15-10-8-14(9-11-15)19-16(20)3-1-2-12-4-6-13(18)7-5-12/h4-11H,1-3,18H2,(H,19,20) |
InChI-Schlüssel |
XKMJXASUXCRHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


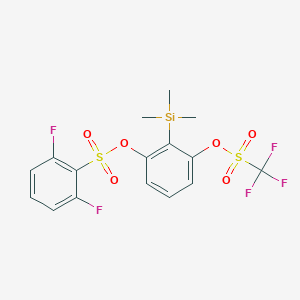
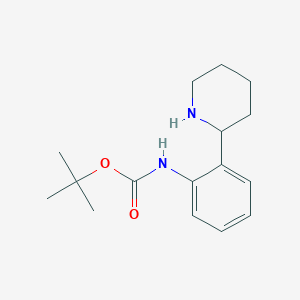
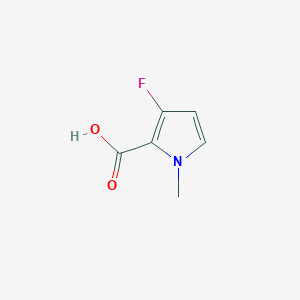
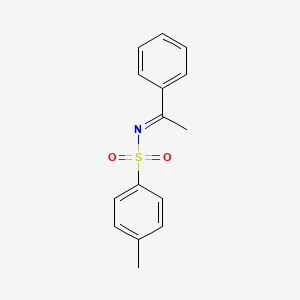
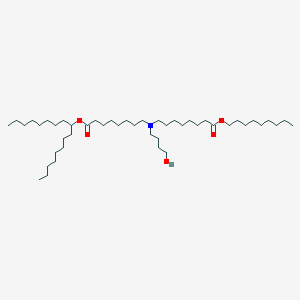
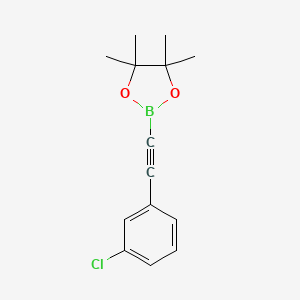



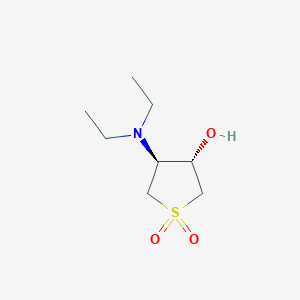
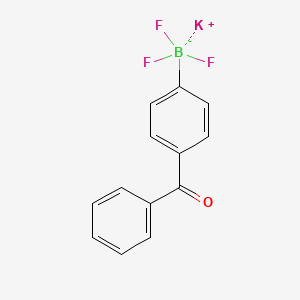
![Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)

